molecular formula C9H14N4O B1531886 3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one CAS No. 1601735-36-7

3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one

Cat. No. B1531886
M. Wt: 194.23 g/mol
InChI Key: HOPOQYIUYTYFQH-UHFFFAOYSA-N
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Description

3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one is an aminopiperidine derivative of pyrazinone, a heterocyclic compound commonly found in pharmaceuticals and other organic compounds. It is a white crystalline powder with a molecular weight of 263.3 g/mol and a melting point of 158-160 °C. This compound has been extensively studied for its potential applications in drug synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Coordination Chemistry

Derivatives of pyrazinone, such as 3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one, have been explored for their synthesis and coordination chemistry. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been utilized as ligands in coordination chemistry, showing potential for luminescent lanthanide compounds useful in biological sensing, and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005). This highlights the compound's versatility and utility in developing complex chemistries for various applications.

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular activities of pyrazinone derivatives have also been a significant area of research. Schiff bases of 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones have shown significant activity against Bacillus substilis and Aspergillus niger. In particular, some compounds exhibited appreciable antitubercular activity against Mycobacterium tuberculosis H37Rv strain, suggesting their potential as new anti-TB agents (Sivakumar & Rajasekaran, 2013).

Anticancer Activity

Pyrazinone derivatives have been explored for their anticancer potential, with several studies indicating their activity against various cancer cell lines. For example, new 3,7-disubstituted pyrazolo[3,4-c]pyridines have been synthesized and shown to possess antiproliferative activity against melanoma, prostate cancer cell lines, and induced apoptotic cell death, indicating their potential as anticancer agents (Gavriil et al., 2017).

Quantum Computational and Spectroscopic Investigations

Quantum computational and spectroscopic investigations on pyrazinone derivatives, like ampyra (4-aminopyridine), have provided insights into their chemical properties and interactions at a molecular level. These studies, involving density functional theory (DFT) and time-dependent DFT (TDDFT), have explored the molecule's electronic structure, vibrational frequencies, and molecular docking potentials, offering a foundation for understanding the compound's reactivity and potential biological activities (Siddiqui & Javed, 2021).

properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-7-1-5-13(6-2-7)8-9(14)12-4-3-11-8/h3-4,7H,1-2,5-6,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPOQYIUYTYFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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